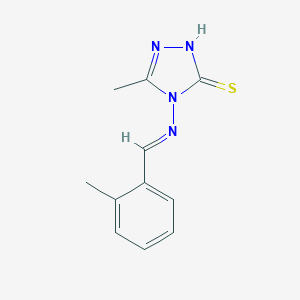
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine, also known as DCB-DM, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl-containing compounds and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine involves the formation of a covalent bond between the sulfonyl group of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine and the nucleophilic amino acid residues of the protein. This can result in the modification of the protein's structure and function. The modification can be reversible or irreversible, depending on the reaction conditions and the nature of the amino acid residue.
Biochemical and Physiological Effects:
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has been shown to have various biochemical and physiological effects, depending on the protein or peptide being modified. For example, 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine can inhibit the activity of enzymes, such as proteases and kinases, by modifying their active sites. It can also affect the binding affinity of proteins to their ligands by modifying their binding sites. In addition, 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine can induce conformational changes in proteins, which can affect their stability and aggregation behavior.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has several advantages as a reagent for protein modification. It is highly reactive and can form stable covalent bonds with proteins under mild reaction conditions. It is also selective and can target specific amino acid residues in proteins. However, 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has some limitations as well. It can modify multiple amino acid residues in a protein, which can complicate the interpretation of experimental results. In addition, the modification can be irreversible, which can limit the use of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine in certain applications.
Orientations Futures
There are several future directions for the use of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine in scientific research. One direction is the development of new methods for the site-specific modification of proteins using 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine. Another direction is the application of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine in the study of protein conformational changes and aggregation behavior. In addition, 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine can be used in the development of new protein-based materials and biosensors. Finally, the use of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine in the study of protein-protein interactions and signaling pathways can provide new insights into cellular processes.
Méthodes De Synthèse
The synthesis of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with morpholine in the presence of a base, such as triethylamine. The reaction yields 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine as a white solid with a melting point of 144-146 °C. The purity of 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has been extensively used in scientific research as a reagent for the modification of proteins and peptides. It can react with amino acids, such as cysteine and lysine, to form covalent bonds, which can be used for site-specific labeling and cross-linking of proteins. 4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine has also been used as a ligand for the purification of proteins and as a fluorescence quencher for the study of protein-protein interactions.
Propriétés
Nom du produit |
4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)morpholine |
|---|---|
Formule moléculaire |
C12H15Cl2NO4S |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
4-(2,5-dichloro-4-ethoxyphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C12H15Cl2NO4S/c1-2-19-11-7-10(14)12(8-9(11)13)20(16,17)15-3-5-18-6-4-15/h7-8H,2-6H2,1H3 |
Clé InChI |
FNVOTAYPBHPRNI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
SMILES canonique |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCOCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254665.png)

![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)